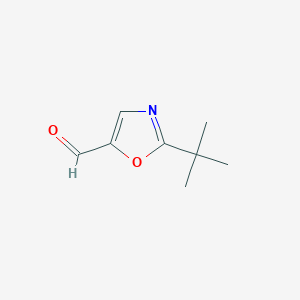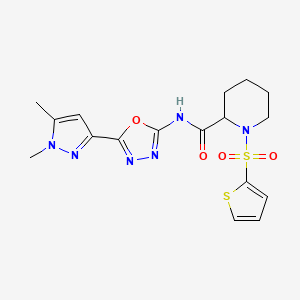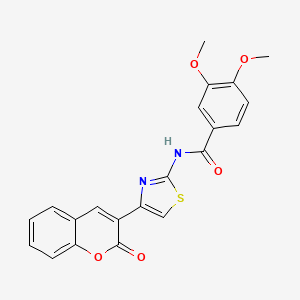
(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MI-3 and is a potent inhibitor of the E3 ubiquitin ligase activity of the cellular inhibitor of apoptosis protein 1 (cIAP1).
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid involves the inhibition of the E3 ubiquitin ligase activity of cIAP1. This leads to the stabilization of the pro-apoptotic protein, second mitochondria-derived activator of caspases (SMAC), which then binds to and inhibits the anti-apoptotic proteins, X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 2 (cIAP2). This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is its potent inhibition of cIAP1, which makes it a promising candidate for cancer therapy. However, one of the limitations is that it is a complex compound to synthesize, which could make it difficult to produce in large quantities for clinical use.
Direcciones Futuras
There are several future directions for research on (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of cIAP1. Additionally, further research could be done to optimize the synthesis of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid, making it more efficient and cost-effective to produce.
Métodos De Síntesis
The synthesis of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is a complex process that involves multiple steps. The first step involves the preparation of the key intermediate, 1-methyl-3-nitroindazole. This intermediate is then reduced to 1-methylindazole-3-amine, which is then reacted with cyclopropanecarboxylic acid to produce the final product, (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of cIAP1, which is a protein that is overexpressed in many types of cancer. Inhibition of cIAP1 can lead to the induction of apoptosis in cancer cells, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
(1R,2R)-2-(1-methylindazol-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-10-5-3-2-4-7(10)11(13-14)8-6-9(8)12(15)16/h2-5,8-9H,6H2,1H3,(H,15,16)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAURPVDLSPCAU-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)[C@@H]3C[C@H]3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[[(2S,4S)-4-fluoro-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B2424183.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2424184.png)
![N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2424185.png)




![4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2424193.png)


![3-[3-(4-chlorophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2424201.png)